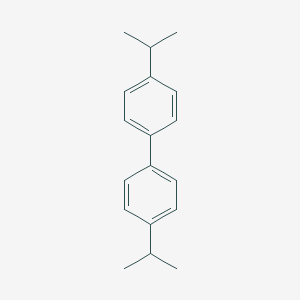

4,4'-Diisopropilbifenilo

Descripción general

Descripción

4,4'-Diisopropylbiphenyl (DIPB) is a chemical compound that has been widely used in scientific research for its wide range of applications. DIPB is a white, crystalline solid with a melting point of 78-80°C. It is soluble in many organic solvents and has a low vapor pressure. DIPB is a common starting material for synthesis of other compounds due to its reactivity and low cost. It is also used as a solvent for many applications.

Aplicaciones Científicas De Investigación

- Función del DIPB: El 4,4'-Diisopropilbifenilo sirve como un precursor de monómero clave para los LCP. Se puede oxidar para formar 4,4'-dihidrobibifenilo, que luego se polimeriza para crear LCP .

Polímeros de Cristal Líquido (LCP) Precursor del Monómero

Síntesis Química y Catálisis

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound is used in the manufacture of polymers and films possessing high heat resistance and strength . The exact biochemical interactions and changes resulting from these interactions are yet to be elucidated.

Biochemical Pathways

It has been used in the isopropylation of biphenyls . The isopropylation of biphenyl occurred predominantly to form 4-isopropylbiphenyl (4-IPBP) from biphenyl and 4,4’-Diisopropylbiphenyl from 4-IPBP

Result of Action

As a chemical used in the manufacture of polymers and films, it is likely to have significant effects on the physical properties of these materials . .

Propiedades

IUPAC Name |

1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891217 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18970-30-4 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 4,4'-Diisopropylbiphenyl?

A1: 4,4'-Diisopropylbiphenyl has the molecular formula C18H22 and a molecular weight of 238.37 g/mol.

Q2: How is 4,4'-Diisopropylbiphenyl typically synthesized?

A2: 4,4'-Diisopropylbiphenyl is primarily synthesized through the isopropylation of biphenyl using propylene as the alkylating agent. This reaction is typically catalyzed by zeolites, with H-Mordenite being a particularly effective catalyst for achieving high selectivity towards the desired 4,4'-isomer. [, , , ]

Q3: What spectroscopic techniques are commonly used to characterize 4,4'-Diisopropylbiphenyl?

A3: Common techniques used for characterizing 4,4'-Diisopropylbiphenyl include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies the compound within complex mixtures based on its mass-to-charge ratio. []

- High-Performance Liquid Chromatography (HPLC): Separates and analyzes the compound and its potential oxidation products based on their interactions with a stationary phase. []

- Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques provide valuable information about the electronic structure and hindered internal rotation of the isopropyl groups in 4,4'-Diisopropylbiphenyl anion radicals. [, ]

Q4: What are the primary applications of 4,4'-Diisopropylbiphenyl?

A4: 4,4'-Diisopropylbiphenyl is mainly used as a chemical intermediate in the production of:

- Antioxidants: 4,4'-Diisopropylbiphenyl and its derivatives exhibit antioxidant properties, making them suitable for protecting materials from degradation caused by oxidation. []

Q5: Are there alternative catalysts for the synthesis of 4,4'-Diisopropylbiphenyl besides H-Mordenite?

A5: While H-Mordenite is highly effective, researchers have investigated other catalysts for 4,4'-Diisopropylbiphenyl synthesis. These include:

- Dealuminated H-Mordenite: Exhibiting enhanced catalytic activity and selectivity due to reduced coke deposition. [, ]

- Ceria-modified H-Mordenite: Effectively deactivates external acid sites, mitigating the isomerization of 4,4'-Diisopropylbiphenyl at high temperatures. [, ]

- Other Zeolites: Large-pore zeolites like SSZ-24, MAPO-5, SSZ-31, and ZSM-12, though less selective than H-Mordenite, demonstrate potential for 4,4'-Diisopropylbiphenyl production. []

Q6: How does the pressure of propylene affect the isopropylation of biphenyl?

A7: Studies have shown that increasing propylene pressure can enhance the selectivity towards 4,4'-Diisopropylbiphenyl in the isopropylation reaction. This effect is attributed to the higher concentration of propylene in the catalyst pores, promoting the formation of the desired isomer. []

Q7: In what solvent systems has the solubility of 4,4'-Diisopropylbiphenyl been studied?

A7: 4,4'-Diisopropylbiphenyl's solubility has been investigated in various solvent systems, including:

- Decalin: Used as a solvent in the continuous process of biphenyl isopropylation. []

- Tetrahydrofuran (THF): Effective in dissolving polystyrene-4,4'-Diisopropylbiphenyl copolymer films for large-area graphene transfer applications. []

Q8: Are there any reported applications of 4,4'-Diisopropylbiphenyl related to material science?

A9: Yes, a recent study highlighted the use of a softened polystyrene incorporating 4,4'-Diisopropylbiphenyl for large-area graphene transfer. The incorporation of 4,4'-Diisopropylbiphenyl improved the solubility of the polymer film in tetrahydrofuran, enabling a clean and efficient transfer process without cracking or residue. []

Q9: Have there been any computational studies on 4,4'-Diisopropylbiphenyl?

A10: Yes, computational chemistry has been employed to investigate the hindered internal rotation of alkyl groups in 4,4'-Diisopropylbiphenyl anion radicals. Researchers have used the Lennard-Jones 6–12 potential to calculate the energy difference of non-bonding interatomic interactions, providing insights into the conformational dynamics of the molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)